(Bromomethylidene)cyclobutane
Overview
Description
(Bromomethylidene)cyclobutane is a unique organic compound characterized by a cyclobutane ring with a bromomethylidene substituent. This compound is of significant interest due to its strained ring structure, which imparts unique chemical properties and reactivity. The molecular formula of this compound is C5H7Br, and it has a molecular weight of 147.01 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Bromomethylidene)cyclobutane can be synthesized through various methods, with one of the most common being the [2+2] cycloaddition reaction. This reaction involves the photochemical or thermal activation of alkenes to form cyclobutane rings . For instance, the reaction of a suitable alkene with bromine under UV light can yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale [2+2] cycloaddition reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (Bromomethylidene)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Addition Reactions: The strained cyclobutane ring can participate in addition reactions, particularly with electrophiles, leading to ring-opening and formation of more stable products.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines under basic conditions.
Addition Reactions: Often require electrophiles such as halogens or acids under mild conditions.
Major Products:
Substitution Reactions: Yield various substituted cyclobutane derivatives.
Addition Reactions: Lead to ring-opened products with different functional groups.
Scientific Research Applications
(Bromomethylidene)cyclobutane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Bromomethylidene)cyclobutane primarily involves its strained ring structure, which makes it highly reactive. The compound can undergo ring-opening reactions, releasing strain energy and forming more stable products. This reactivity is harnessed in various synthetic applications, where the compound acts as a versatile intermediate .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: Another strained carbocyclic compound with a similar ring structure but without the bromomethylidene substituent.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog of bicyclo[1.1.0]butane, exhibiting similar reactivity due to its strained ring.
Uniqueness: (Bromomethylidene)cyclobutane is unique due to the presence of the bromomethylidene group, which imparts additional reactivity and allows for a broader range of chemical transformations compared to its analogs .
Properties
IUPAC Name |
bromomethylidenecyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-4-5-2-1-3-5/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIAWPLDUSIIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CBr)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511965 | |
Record name | (Bromomethylidene)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1905-06-2 | |
Record name | (Bromomethylidene)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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